molecular formula C25H25N5O5 B2621444 ethyl 2-[1-methyl-2,4-dioxo-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate CAS No. 849924-27-2

ethyl 2-[1-methyl-2,4-dioxo-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate

Cat. No.: B2621444
CAS No.: 849924-27-2
M. Wt: 475.505
InChI Key: ZZSDGOYVTGPLBX-UHFFFAOYSA-N
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Description

Ethyl 2-[1-methyl-2,4-dioxo-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[1-methyl-2,4-dioxo-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimido[1,2-g]purine structure, followed by the introduction of the phenoxyphenyl group and the ethyl acetate moiety. Key steps include:

    Formation of the pyrimido[1,2-g]purine core: This can be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and formylated purines.

    Introduction of the phenoxyphenyl group: This step often involves nucleophilic aromatic substitution reactions where a phenoxy group is introduced onto the purine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl acetate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-methyl-2,4-dioxo-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of ethyl 2-[1-methyl-2,4-dioxo-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of its targets. This can lead to various biological effects, depending on the pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate: Lacks the phenoxyphenyl group, which may result in different biological activity.

    Methyl 2-[1-methyl-2,4-dioxo-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate: Similar structure but with a methyl ester instead of an ethyl ester, potentially affecting its chemical properties and reactivity.

Uniqueness

The presence of the phenoxyphenyl group and the ethyl acetate moiety in this compound distinguishes it from similar compounds. These structural features may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 2-[1-methyl-2,4-dioxo-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O5/c1-3-34-20(31)16-30-23(32)21-22(27(2)25(30)33)26-24-28(14-7-15-29(21)24)17-10-12-19(13-11-17)35-18-8-5-4-6-9-18/h4-6,8-13H,3,7,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSDGOYVTGPLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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